Averufin is classified within the family of anthraquinones, which are characterized by a three-ring structure consisting of two benzene rings fused to a central quinone ring. This compound is specifically synthesized by fungal species involved in the aflatoxin biosynthetic pathway. The biosynthesis of averufin occurs through complex enzymatic reactions that convert simpler precursors into this more complex structure, ultimately leading to the production of aflatoxins, which are harmful to human and animal health.
The synthesis of (+/-)-averufin has been extensively studied, particularly due to its role as an intermediate in aflatoxin biosynthesis. Two notable total syntheses have been reported:
These synthetic approaches have not only provided insights into averufin's structure but also facilitated studies on its incorporation into aflatoxin B1 during fungal metabolism.
The molecular structure of (+/-)-averufin can be described as follows:
The compound's structure can be represented in various forms, including its stereochemical configurations, which play a crucial role in its biological activity and interaction with enzymes involved in aflatoxin biosynthesis .
Averufin participates in several critical chemical reactions within the aflatoxin biosynthetic pathway:
The mechanism by which averufin acts as a precursor involves several enzymatic steps:
This intricate mechanism highlights the importance of averufin not just as a chemical entity but as a pivotal player in fungal metabolism leading to toxin production .
Averufin exhibits several notable physical and chemical properties:
These properties influence its behavior during synthesis and biological interactions within fungal systems .
The primary scientific applications of (+/-)-averufin include:
(±)-Averufin is an anthraquinone-type polyketide first isolated from Aspergillus versicolor in 1971. Initial structural elucidation relied on advanced (for the era) spectroscopic techniques, including shift reagents and nuclear Overhauser effect measurements, which revealed its unique pentacyclic framework featuring a fused pyran ring system [4]. The compound’s name derives from its producing species (A. versicolor) and its yellow–orange fluorescent properties under UV light. By the late 1970s, researchers established its presence in aflatoxigenic species like A. parasiticus, positioning it as a critical node in secondary metabolite pathways [3] [7].
Early biosynthetic studies exploited carbon-14 and deuterium labeling to trace acetate incorporation into averufin, confirming its polyketide origin. This foundational work demonstrated that averufin serves as a convergent point where linear poly-β-keto chains undergo cyclization and oxidation to form the anthraquinone scaffold [3]. The racemic form (±)-averufin became essential for isotopic tracer studies due to challenges in isolating sufficient quantities of natural enantiomers from fungal cultures [1].
Table 1: Key Historical Milestones in Averufin Research
Year | Discovery/Advance | Significance |
---|---|---|
1971 | Initial isolation from A. versicolor | Structural determination via NMR techniques |
1980 | Detection of oxygen-18 incorporation | Confirmed polyketide oxidase mechanisms |
1988 | Total synthesis of (±)-averufin with isotopic labels | Enabled biosynthetic tracer studies |
2003 | Cell-free enzymatic conversion to aflatoxin precursors | Elucidated microsomal oxidation steps |
Averufin occupies a pivotal position in aflatoxin B₁ biosynthesis, acting as the last stable anthraquinone intermediate before skeletal rearrangement produces the coumarin-containing versicolorins. Its biosynthesis begins with norsolorinic acid (NOR), which undergoes reductive steps to form averantin, then oxidized to averufin via a cytochrome P450 monooxygenase (CypX/AvnA) [3] [5]. This enzyme exhibits strict stereospecificity, accepting only (1'S,5'S)-averufin for further conversion [5].
Averufin enters a complex metabolic grid where competing enzymatic reactions determine flux toward aflatoxins:
Table 2: Key Intermediates in the Averufin-to-Aflatoxin Pathway
Intermediate | Molecular Weight (Da) | Role in Pathway |
---|---|---|
Averufin | 368.3 | Anthraquinone precursor for oxidative cleavage |
Hydroxyversicolorone (HVN) | 384 | Lactone product of side-chain rearrangement |
Versiconal hemiacetal acetate (VHA) | 388 | Branch point toward versicolorins |
Versicolorone (VONE) | 386 | Dehydrogenated product in metabolic grid |
The avfA gene product (predicted oxidoreductase) and VHA reductase orchestrate later steps:
graph LR A[Averufin] -->|CypX/AvnA| B[Hydroxyversicolorone] B -->|Monooxygenase| C[Versiconal hemiacetal acetate] C -->|VHA reductase| D[Versiconol acetate]
Dichlorvos inhibition experiments demonstrated that blocking VHA-to-versiconol conversion shunts intermediates toward versicolorone accumulation, confirming pathway redundancy [5].
Syntheses of [¹³C]- and [²H]-labeled averufin derivatives (e.g., [4′-¹³C]-averufin) enabled precise tracking of atomic fates:
Table 3: Isotopic Labeling Techniques Applied to Averufin Biosynthesis
Technique | Label Position | Key Finding |
---|---|---|
¹³C NMR | C-4′ / C-1′ | Confirmed C-1′→C-13 migration in aflatoxin B₁ |
¹⁸O labeling + ¹³C isotope shifts | Carbonyl oxygens | Established acetate-derived oxygen incorporation |
²H labeling | C-1′ | Demonstrated stereospecific hydrogen transfer |
Averufin functions as a metabolic checkpoint regulating aflatoxin output in response to environmental cues. Its production increases under high-oxygen and high-sucrose conditions, which correlate with aflatoxin induction in Aspergillus spp. [3] [5]. Gene cluster analyses reveal that aflR, the pathway-specific regulator, activates transcription of pksA (polyketide synthase) and cypX (averufin oxidase), linking averufin synthesis to quorum-sensing mechanisms [3].
Ecologically, averufin accumulation may confer adaptive advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7